MFCD02222031
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02222031 typically involves the reaction of 2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The scalability of this process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
MFCD02222031 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chromen ring allows for electrophilic substitution reactions, where different substituents can be introduced
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
MFCD02222031 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chromen core is of interest for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.
Industry: This compound is used in the development of new materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism by which MFCD02222031 exerts its effects is primarily through its interaction with specific molecular targets. The chromen core can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares a similar ester functional group but differs in its core structure.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar hydrophobic properties and are used in different applications.
Uniqueness
MFCD02222031 is unique due to its chromen-based core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-11-8-14-12-6-4-5-7-13(12)18(21)23-16(14)9-15(11)22-10(2)17(19)20/h8-10H,3-7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUPDIIYFYUVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=O)C3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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